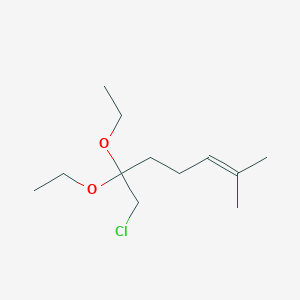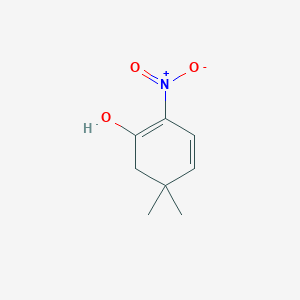![molecular formula C11H11NO3S B14418770 2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid CAS No. 81215-33-0](/img/structure/B14418770.png)
2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid is an organic compound that features a benzoic acid moiety linked to an azetidinone ring with a methylsulfanyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-nitrophenol with 4-methyl-3-nitrobenzenesulfonic acid to yield intermediate products, which are then further processed to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of polyphosphoric acid or phosphorus oxychloride (POCl3) for cyclization reactions. The oxidation of methylsulfanyl derivatives using reagents like m-chloroperbenzoic acid or peracetic acid is also a key step in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, peracetic acid
Cyclization Agents: Polyphosphoric acid, POCl3
Substitution Reagents: Various electrophiles for aromatic substitution reactions
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Substitution Products: Various substituted benzoic acid derivatives
Wissenschaftliche Forschungsanwendungen
2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of enzyme activity or receptor binding, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-(methylsulfanyl)benzoic acid: Shares a similar benzoic acid moiety with a methylsulfanyl substituent.
Sulmazole: A cardiotonic drug with a related structure, used in clinical practice.
Uniqueness
2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid is unique due to its azetidinone ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
81215-33-0 |
|---|---|
Molekularformel |
C11H11NO3S |
Molekulargewicht |
237.28 g/mol |
IUPAC-Name |
2-(2-methylsulfanyl-4-oxoazetidin-1-yl)benzoic acid |
InChI |
InChI=1S/C11H11NO3S/c1-16-10-6-9(13)12(10)8-5-3-2-4-7(8)11(14)15/h2-5,10H,6H2,1H3,(H,14,15) |
InChI-Schlüssel |
NBFOSEMSDQQKGG-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1CC(=O)N1C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14418693.png)
![(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14418706.png)
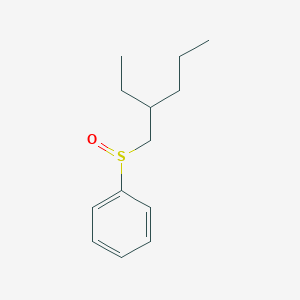

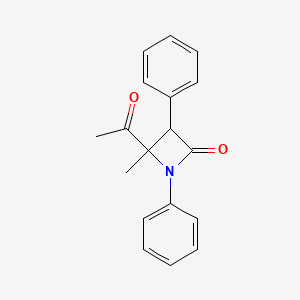
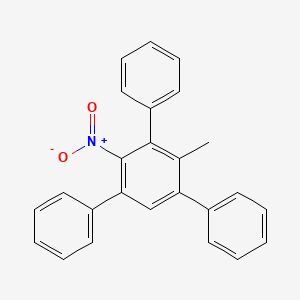

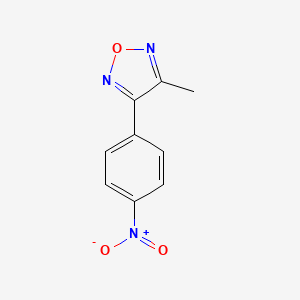
![Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate](/img/structure/B14418727.png)
